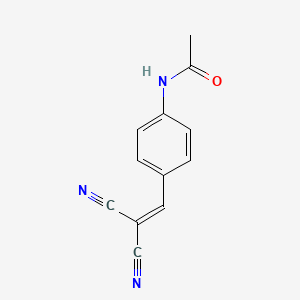

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[4-(2,2-dicyanoethenyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-9(16)15-12-4-2-10(3-5-12)6-11(7-13)8-14/h2-6H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJOIOGUBRECCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180716 |

Source

|

| Record name | Acetanilide, 4'-(2,2-dicyanovinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26088-79-9 |

Source

|

| Record name | N-[4-(2,2-Dicyanoethenyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26088-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 4'-(2,2-dicyanovinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026088799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26088-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 4'-(2,2-dicyanovinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photophysical Properties of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide belongs to the class of donor-π-acceptor (D-π-A) molecules, which are of significant interest in various fields, including materials science and biomedical imaging, due to their unique photophysical properties. These properties are governed by an intramolecular charge transfer (ICT) from the electron-donating acetamido group to the electron-accepting dicyanovinyl group through the phenyl π-bridge. This ICT character typically results in high sensitivity of their absorption and emission spectra to the surrounding environment, making them valuable as fluorescent probes.

Expected Photophysical Properties

Based on the analysis of related dicyanovinyl compounds, the photophysical properties of this compound are expected to be as follows:

-

Solvatochromism: The absorption and particularly the fluorescence emission spectra are anticipated to exhibit a significant bathochromic (red) shift with increasing solvent polarity. This is a hallmark of D-π-A systems with a pronounced ICT character.

-

Intramolecular Charge Transfer (ICT): The lowest energy absorption band will correspond to the S0 → S1 transition with a strong ICT character. Upon excitation, the molecule is expected to relax to a highly polar excited state.

-

Fluorescence: The compound is expected to be fluorescent, with the emission wavelength and quantum yield being highly dependent on the solvent environment. In non-polar solvents, high fluorescence quantum yields are expected, while in polar solvents, the yield may decrease due to the stabilization of the non-radiative twisted intramolecular charge transfer (TICT) state.

Data on Structurally Similar Compounds

To provide a quantitative reference, the following table summarizes the photophysical data for representative donor-π-acceptor molecules containing the dicyanovinyl group. It is important to note that these are not data for this compound but for analogous structures.

| Compound/Donor-Acceptor Pair | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| Thiophene-dicyanovinyl | Dichloromethane | 522 | - | - | [1] |

| Carbazole-dicyanostilbene | - | - | - | - | [2] |

| Triphenylamine-dicyanovinylindane | - | - | - | - | [3] |

Data for specific absorption and emission maxima and quantum yields for these examples were not consistently available across the search results, highlighting the need for direct experimental characterization of the target compound.

Experimental Protocols

To fully characterize the photophysical properties of this compound, the following experimental procedures are recommended.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Record the absorption spectra of the solvent (as a blank) and each of the diluted solutions over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the λ_abs from the peak of the absorption spectrum. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This experiment determines the wavelengths of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest with an absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Record the emission spectrum by exciting the sample at its λ_abs.

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Time-Resolved Fluorescence Spectroscopy

This experiment determines the fluorescence lifetime (τ_f) of the excited state.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Measurement: Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_abs. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Visualized Workflows

Experimental Workflow for Photophysical Characterization

Caption: General workflow for photophysical characterization.

Quantum Yield Determination Workflow

Caption: Workflow for relative quantum yield determination.

Conclusion

This compound is a promising candidate for applications requiring environmentally sensitive fluorophores. While specific experimental data is pending, this guide provides a robust framework for its photophysical characterization. The presented protocols for absorption, emission, quantum yield, and lifetime measurements will enable researchers to thoroughly investigate the properties of this and other novel D-π-A compounds. The expected solvatochromic behavior and ICT characteristics make it a compelling target for further study in the development of advanced fluorescent probes and materials.

References

An In-depth Technical Guide to N-(4-(2,2-Dicyanovinyl)phenyl)acetamide as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(4-(2,2-Dicyanovinyl)phenyl)acetamide, detailing its core mechanism of action, experimental protocols for its characterization, and a summary of its photophysical properties. This molecule serves as a prime example of a "molecular rotor," a class of fluorescent probes whose emission is highly sensitive to the viscosity of their microenvironment. This property makes them invaluable tools for studying biological processes and for potential applications in drug development, where changes in microviscosity can be indicative of disease states.

Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The fluorescence of this compound is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. This process involves a photoinduced electron transfer from an electron-donating group to an electron-accepting group within the same molecule, accompanied by a conformational change.

In the case of this compound, the acetamido group acts as the electron donor and the dicyanovinyl group serves as the electron acceptor. Upon excitation with light, the molecule transitions to an excited state. In environments of low viscosity, the dicyanovinyl group can freely rotate relative to the phenyl ring. This rotation leads to the formation of a non-emissive, dark TICT state, and the excited state energy is dissipated primarily through non-radiative pathways, resulting in weak fluorescence.

Conversely, in a viscous environment, the intramolecular rotation of the dicyanovinyl group is hindered. This restriction suppresses the formation of the non-emissive TICT state, forcing the molecule to relax to the ground state via radiative pathways, leading to a significant enhancement in fluorescence intensity. The fluorescence quantum yield and lifetime are therefore directly correlated with the viscosity of the surrounding medium.

Signaling Pathway of this compound Fluorescence

Theoretical and Computational Insights into N-(4-(2,2-Dicyanovinyl)phenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide. Due to a lack of specific experimental and computational data for this particular molecule in the reviewed literature, this document outlines a framework for its analysis based on established techniques for analogous acetamide derivatives. The guide covers molecular geometry optimization, vibrational analysis, electronic property calculations, and potential nonlinear optical (NLO) properties. Detailed hypothetical protocols for computational studies are provided, alongside structured tables presenting representative data from similar compounds to serve as a benchmark for future research. Visualizations of a proposed computational workflow and the molecular structure are included to facilitate a deeper understanding of the analytical processes involved.

Introduction

This compound is a molecule of interest due to its potential applications in materials science and drug design, stemming from the electron-withdrawing dicyanovinyl group and the electron-donating acetamide group attached to a phenyl ring. This donor-π-acceptor structure suggests the possibility of significant nonlinear optical properties and potential biological activity. A thorough understanding of its structural, electronic, and vibrational properties is crucial for the rational design of novel materials and therapeutics.

This guide synthesizes common theoretical and computational approaches used to characterize similar organic molecules, offering a roadmap for the investigation of this compound.

Molecular Structure and Geometry Optimization

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation (a minimum on the potential energy surface). Density Functional Theory (DFT) is a widely used method for this purpose, often employing the B3LYP functional with a suitable basis set, such as 6-311++G(d,p).

Table 1: Representative Geometric Parameters of Acetamide Derivatives (Hypothetical for the title compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-N (amide) | 1.36 | - | - |

| C-C (phenyl) | 1.39 - 1.41 | 119 - 121 | - |

| C-N-C (amide-phenyl) | - | 125 | - |

| O=C-N-C | - | - | ~180 (trans) |

| C=C (vinyl) | 1.34 | - | - |

| C-C≡N | 1.44 | - | - |

| C≡N | 1.16 | - | - |

Note: The data in this table are representative values for similar functional groups and should be computationally verified for this compound.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational frequency analysis based on the optimized geometry can aid in the assignment of experimental vibrational bands.

Table 2: Representative Vibrational Frequencies of Acetamide and Dicyanovinyl Derivatives (Hypothetical for the title compound)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | Amide | ~3400 | ~3300 |

| C=O stretch | Amide | ~1700 | ~1670 |

| C≡N stretch | Dicyanovinyl | ~2230 | ~2220 |

| C=C stretch (vinyl) | Dicyanovinyl | ~1600 | ~1590 |

| C-N stretch | Amide | ~1350 | ~1340 |

| Phenyl ring modes | Phenyl | 1400 - 1600 | 1400 - 1600 |

Note: Calculated frequencies are typically scaled to better match experimental values. The data presented are representative and require specific calculations for the title compound.

Electronic Properties

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and can be related to the molecule's optical properties.

Table 3: Representative Electronic Properties of Donor-π-Acceptor Molecules (Hypothetical for the title compound)

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 3.0 to 4.0 |

| Ionization Potential | IP | 6.5 to 5.5 |

| Electron Affinity | EA | 2.5 to 1.5 |

| Electronegativity | χ | 4.5 to 3.5 |

| Chemical Hardness | η | 1.5 to 2.0 |

Note: These values are estimations based on similar donor-π-acceptor systems and should be calculated specifically for this compound.

Nonlinear Optical (NLO) Properties

The donor-π-acceptor architecture of this compound suggests potential for significant NLO properties. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. Computational methods can be employed to predict these properties.

Table 4: Representative First-Order Hyperpolarizability (Hypothetical for the title compound)

| Component | Value (esu) |

| βx | (Calculated Value) |

| βy | (Calculated Value) |

| βz | (Calculated Value) |

| βtotal | (Calculated Value) |

Note: The magnitude of β is highly dependent on the molecular structure and the computational method used.

Experimental and Computational Protocols

Synthesis (Hypothetical)

A plausible synthetic route for this compound would involve the Knoevenagel condensation of 4-acetamidobenzaldehyde with malononitrile.

Protocol:

-

Dissolve 4-acetamidobenzaldehyde and malononitrile in a suitable solvent such as ethanol or acetonitrile.

-

Add a catalytic amount of a weak base, for example, piperidine or triethylamine.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Spectroscopic Characterization (Hypothetical)

-

FTIR Spectroscopy: Record the FTIR spectrum of the synthesized compound using a KBr pellet or as a thin film on a suitable substrate.

-

NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and record the 1H and 13C NMR spectra.

-

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or dichloromethane) and record the absorption spectrum.

Computational Methodology

Protocol:

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

-

-

Electronic Properties Calculation:

-

From the output of the geometry optimization, extract the HOMO and LUMO energies.

-

Calculate other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness.

-

-

NLO Properties Calculation:

-

Perform a polarizability and hyperpolarizability calculation on the optimized geometry using the same level of theory.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Conduct an NBO analysis to investigate charge delocalization and intramolecular interactions.

-

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

Caption: A typical workflow for the computational study of a molecule.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the detailed characterization of this compound. While specific experimental and computational data for this molecule are not yet available in the literature, the methodologies and representative data presented here, based on analogous compounds, provide a solid foundation for future research. The application of these computational techniques will be invaluable in elucidating the structure-property relationships of this promising molecule, thereby guiding its potential applications in materials science and medicinal chemistry. Further experimental validation of the theoretical predictions is highly encouraged to fully realize the potential of this compound.

Unlocking the Luminescent World of Aggregation-Induced Emission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of aggregation-induced emission (AIE) has revolutionized the landscape of luminescent materials. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) exhibit enhanced fluorescence intensity in their aggregated state. This unique characteristic has opened up new avenues for innovation in various scientific disciplines, including chemical sensing, bio-imaging, and drug development. This technical guide provides an in-depth exploration of the core principles of AIE, focusing on a comparative analysis of similar AIE-active compounds, detailed experimental protocols, and a visual representation of their mechanisms and applications.

Core Principles of Aggregation-Induced Emission (AIE)

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation.[1][2] The primary mechanism underpinning AIE is the Restriction of Intramolecular Motion (RIM) .[3][4] In solution, AIEgens possess flexible molecular structures with rotating or vibrating components, which dissipate absorbed energy through non-radiative pathways, resulting in quenched fluorescence.[4][5] However, in the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and promoting the radiative emission of photons, leading to a significant increase in fluorescence quantum yield.[3][5]

Key characteristics of AIEgens include:

-

High solid-state fluorescence quantum yields: AIEgens are highly emissive in the solid or aggregated form.[5][6]

-

Large Stokes shifts: A significant difference between the absorption and emission maxima, which minimizes self-absorption and enhances detection sensitivity.

-

Excellent photostability: AIEgens are often more resistant to photobleaching compared to traditional dyes.[5]

-

Tunable emission: The emission color can be modulated by modifying the molecular structure of the AIEgen.[7]

Comparative Analysis of Similar AIE Compounds

To illustrate the structure-property relationships in AIEgens, this section provides a comparative analysis of photophysical data for derivatives of three common AIE-active cores: tetraphenylethylene (TPE), siloles, and cyanostilbene.

Tetraphenylethylene (TPE) Derivatives

TPE and its derivatives are archetypal AIEgens, known for their ease of synthesis and versatile functionalization.[7][8] The propeller-like shape of TPE prevents strong π-π stacking in the aggregated state, facilitating the AIE effect.[9]

| Compound | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| TPE-alkyne | THF | - | 582 | 13% | [1] |

| TPE-alkyne | Aggregated State | - | - | Increased | [1] |

| TPE-TCNE | THF | - | ~700 | < 1% | [1] |

| TPE-TCNQ | - | - | No fluorescence | - | [1] |

| TPE-F4-TCNQ | - | - | No fluorescence | - | [1] |

| pTPEP | THF | - | - | Non-emissive | [7] |

| pTPEP | THF/water (90% water) | - | Sky-blue emission | Intense | [7] |

| mTPEP | THF | - | - | Non-emissive | [7] |

| mTPEP | THF/water (90% water) | - | Sky-blue emission | Intense | [7] |

Silole Derivatives

Siloles, five-membered rings containing a silicon atom, were among the first reported AIEgens. Their unique σ-π conjugation contributes to their distinct electronic and photophysical properties.[10]

| Compound | Solvent/State | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| (MesB)2MPPS | Solid State | - | 88% | [10] |

| MFMPS | Non-doped OLED | 544 | - | [10] |

| DMTPS-Sil in dU(600) | Solid State | - | up to ca. 40% | [6] |

Cyanostilbene Derivatives

Cyanostilbene derivatives are a class of AIEgens that often exhibit liquid crystalline properties. The cyano group and the stilbene backbone contribute to their unique photophysical behaviors.[2][11]

| Compound | Solvent/State | Emission Max (λ_em, nm) | Notes | Reference |

| 13-O-4 | THF | 392 | - | [2] |

| 13-O-4 | THF/water (aggregated) | 466 | 72 nm red-shift | [2] |

| 14-N-345 | Film (Room Temp) | 550 | - | [2] |

| 14-N-345 | Film (170 °C) | 530 | Blue-shifted | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of AIE compounds.

Synthesis of a Tetraphenylethylene (TPE) Derivative

This protocol describes a general two-step synthesis for a thiophene-substituted TPE derivative, THTPE, via McMurry coupling followed by a Suzuki cross-coupling reaction.[8]

Step 1: Synthesis of Tetraphenylethylene (TPE)

-

Suspend zinc powder (60.0 mmol) in 50 mL of dry THF in a two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to -5 °C and add TiCl4 (30.0 mmol) dropwise using a syringe.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Dissolve benzophenone (15.0 mmol) in 20 mL of dry THF and add it to the refluxing mixture.

-

Continue refluxing for an additional 12 hours.

-

After cooling, quench the reaction with 10% aqueous K2CO3 solution.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield TPE.

Step 2: Synthesis of Thiophene-Substituted TPE (THTPE)

-

Combine the synthesized TPE (or a brominated TPE derivative), a thiophene-boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., toluene, ethanol, and water).

-

Heat the reaction mixture under a nitrogen atmosphere at reflux for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the final product by column chromatography to obtain THTPE.

Measurement of Absolute Quantum Yield of Powdered AIEgens

This protocol outlines the procedure for measuring the absolute photoluminescence quantum yield (PLQY) of a powdered AIEgen sample using a calibrated fluorescence spectrophotometer with an integrating sphere.[12][13]

-

Instrument Calibration: Collect the integrating sphere correction factors to account for the reflectivity of the sphere's inner surface.

-

Reference Measurement: Measure the spectrum of the excitation light with an empty, closed integrating sphere.

-

Sample Measurement (Indirect Excitation): Place the powdered sample in the integrating sphere, ensuring it is not in the direct path of the excitation beam. Measure the spectrum of the scattered excitation light and the emitted fluorescence.

-

Sample Measurement (Direct Excitation): Place the powdered sample directly in the path of the excitation beam and measure the resulting spectrum.

-

Calculation: Use the instrument's software, which incorporates the correction factors and the measured spectra from the direct and indirect excitation measurements, to calculate the absolute quantum yield. The software will also typically calculate chromaticity coordinates from the emission data.

AIEgen-Based Cellular Imaging Workflow

This protocol describes a general workflow for wash-free cellular imaging using a water-soluble AIEgen probe.[14][15]

-

Cell Culture: Seed the cells of interest (e.g., HeLa cells) in a suitable culture vessel (e.g., glass-bottom dish) and culture for 24 hours to allow for attachment.

-

Probe Preparation: Prepare a stock solution of the water-soluble AIEgen in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration (e.g., 500 nM) in the cell culture medium.

-

Cell Staining: Add the AIEgen solution directly to the cell culture. For rapid staining, the culture can be gently shaken for a few seconds. For longer incubation, place the cells back in the incubator for the desired time (e.g., 10 minutes to 6 hours).

-

Imaging (Wash-Free): Directly image the stained cells using a confocal laser scanning microscope without any washing steps. Set the excitation and emission wavelengths appropriate for the specific AIEgen.

-

(Optional) Co-localization Study: To determine the subcellular localization of the AIEgen, co-stain the cells with a commercially available organelle-specific tracker (e.g., MitoTracker for mitochondria) following the manufacturer's protocol. Acquire images in separate channels and analyze the overlap of the fluorescence signals.

Visualizing AIE Mechanisms and Applications

Graphviz diagrams are provided below to illustrate key concepts and workflows related to AIE.

Caption: The core mechanism of Aggregation-Induced Emission (AIE).

Caption: Workflow for an AIE-based "turn-on" biosensor for enzyme detection.

Caption: A logical workflow for AIEgen-based theranostics.

Conclusion and Future Outlook

The field of aggregation-induced emission continues to expand rapidly, with ongoing research focused on the development of novel AIEgens with enhanced properties, such as near-infrared (NIR) emission for deeper tissue penetration in bio-imaging and improved quantum yields for brighter and more sensitive probes.[13][16] The rational design of AIE molecules, guided by a deeper understanding of their structure-property relationships, will undoubtedly lead to the creation of next-generation materials for advanced applications in diagnostics, therapeutics, and materials science.[17] The unique "light-up" nature of AIEgens in complex biological environments makes them particularly promising for the development of highly specific and sensitive biosensors and for real-time monitoring of biological processes.[18][19] As our ability to precisely control the aggregation behavior and photophysical properties of these molecules improves, the potential applications of AIE will continue to grow, offering innovative solutions to challenges in a wide range of scientific and technological fields.

References

- 1. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. researchgate.net [researchgate.net]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aggregation-induced Emission Luminogens for Non-doped Organic Light-emitting Diodes [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Rational design of a water-soluble NIR AIEgen, and its application in ultrafast wash-free cellular imaging and photodynamic cancer cell ablation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Bioimaging Story of AIEgens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and process controls of AIEgens for NIR-II theranostics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02911D [pubs.rsc.org]

- 17. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosensors for the Detection of Enzymes Based on Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AIEgens for biological process monitoring and disease theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide CAS number and chemical identifiers

Disclaimer: Extensive searches for the specific compound N-(4-(2,2-Dicyanovinyl)phenyl)acetamide did not yield a registered CAS number or other unique chemical identifiers in publicly available chemical databases. Furthermore, no published experimental protocols or biological data for this exact molecule could be located. This suggests that it is not a commonly synthesized or studied compound.

This guide, therefore, provides information on the synthesis of this molecule based on established chemical reactions, specifically the Knoevenagel condensation. The provided data and protocols are based on analogous reactions and should be considered a theoretical framework for its synthesis and study.

Proposed Synthesis and Chemical Identifiers of Precursors

The most direct synthetic route to this compound is the Knoevenagel condensation of 4-acetamidobenzaldehyde with malononitrile. The chemical identifiers for these precursors are well-established.

| Identifier | 4-Acetamidobenzaldehyde | Malononitrile |

| CAS Number | 122-85-0 | 109-77-3 |

| IUPAC Name | N-(4-formylphenyl)acetamide | Propanedinitrile |

| Chemical Formula | C₉H₉NO₂ | C₃H₂N₂ |

| Molecular Weight | 163.17 g/mol | 66.06 g/mol |

| PubChem CID | 8519 | 8010 |

| SMILES | CC(=O)NC1=CC=C(C=C1)C=O | C(C#N)C#N |

Proposed Experimental Protocol: Synthesis of this compound

The following is a generalized protocol for the Knoevenagel condensation to synthesize the target compound. Reaction conditions may require optimization.

Materials:

-

4-Acetamidobenzaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent like acetonitrile)

-

Basic catalyst (e.g., piperidine, triethylamine, or sodium acetate)

-

Glacial acetic acid (for neutralization, if needed)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-acetamidobenzaldehyde in a suitable volume of ethanol.

-

Add 1 to 1.2 equivalents of malononitrile to the solution.

-

Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine).

-

The reaction mixture is then stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution.

-

If the product precipitates, it can be collected by filtration, washed with cold ethanol or water, and dried.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the purified this compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Methodological & Application

Application Notes and Protocols: N-(4-(2,2-Dicyanovinyl)phenyl)acetamide as a Potential Fluorophore for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction: The Potential of a Push-Pull Fluorophore

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide is a molecule with a classic "push-pull" architecture. The acetamide group (-NHCOCH₃) acts as an electron-donating group (the "push"), while the dicyanovinyl group (-CH=C(CN)₂) is a strong electron-withdrawing group (the "pull"). This electronic arrangement often results in compounds with interesting photophysical properties, including fluorescence and sensitivity to the local environment, making them promising candidates for fluorescent probes in microscopy.

Molecules with this push-pull system frequently exhibit intramolecular charge transfer (ICT) upon excitation, where the electron density shifts from the donor to the acceptor. The energy of this ICT state, and consequently the emission wavelength, can be highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This property can be exploited to probe the microenvironment within live cells.

Potential Applications in Fluorescence Microscopy

Based on its structure, this compound could potentially be developed for the following applications:

-

Solvatochromic Probe for Cellular Microenvironments: The potential solvatochromic nature of this dye could be used to map variations in polarity within different cellular compartments. For instance, the lipid-rich environment of membranes would be expected to yield a different fluorescence emission compared to the aqueous cytoplasm.

-

General Cellular Staining: Depending on its membrane permeability and binding affinities, this compound might serve as a general stain for the cytoplasm, nucleus, or other organelles.

-

Viscosity Sensor: The dicyanovinyl rotor is known to exhibit viscosity-sensitive fluorescence. The rotation of the dicyanovinyl group can be hindered in viscous environments, leading to an increase in fluorescence quantum yield. This could be applied to study changes in intracellular viscosity.

-

Component for Targeted Probes: The core structure could be chemically modified to incorporate targeting moieties for specific organelles or biomolecules, transforming it into a specific fluorescent probe.

Predicted Photophysical Properties

The following table summarizes the predicted photophysical properties of this compound based on data from structurally similar dicyanovinyl dyes. These are estimated values and require experimental verification.

| Property | Predicted Value Range | Notes |

| Absorption Maximum (λₐₙₛ) | 400 - 450 nm | Expected to be in the blue to green region of the spectrum. The exact wavelength will be solvent-dependent. |

| Emission Maximum (λₑₘ) | 480 - 600 nm | A significant Stokes shift is anticipated due to the ICT character. A pronounced red shift is expected in more polar solvents (positive solvatochromism).[1] |

| Molar Extinction Coeff. (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | Typical for charge-transfer dyes. |

| Quantum Yield (Φ) | 0.05 - 0.5 | Highly dependent on the solvent and local environment. Expected to be higher in non-polar and viscous media. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Typical for small organic fluorophores. |

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for a researcher to synthesize, characterize, and apply this compound in fluorescence microscopy.

Protocol 1: Synthesis of this compound

This proposed synthesis is a two-step process involving the formylation of N-(4-acetylphenyl)acetamide followed by a Knoevenagel condensation with malononitrile.

Materials:

-

N-(4-acetylphenyl)acetamide

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Malononitrile

-

Piperidine

-

Ethanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier-Haack Formylation:

-

In a round-bottom flask, cool DMF on an ice bath.

-

Slowly add POCl₃ dropwise with stirring.

-

Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve N-(4-acetylphenyl)acetamide in DMF and add it to the Vilsmeier reagent.

-

Heat the reaction mixture at 60-70°C for several hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain 4-formyl-N-phenylacetamide.

-

-

Knoevenagel Condensation:

-

Dissolve 4-formyl-N-phenylacetamide and malononitrile in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate.

-

If a precipitate forms, filter and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution and purify the residue by silica gel column chromatography.

-

Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Photophysical Characterization

Objective: To determine the absorption, emission, quantum yield, and solvatochromic properties of the synthesized compound.

Materials:

-

Synthesized this compound

-

A series of solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a high-purity solvent like acetonitrile.

-

Absorption Spectra:

-

Prepare dilute solutions (e.g., 10 µM) in each of the selected solvents.

-

Record the absorption spectrum for each solution to determine the absorption maximum (λₐₙₛ).

-

-

Emission Spectra:

-

Using the same solutions, excite the sample at its λₐₙₛ.

-

Record the emission spectrum to determine the emission maximum (λₑₘ).

-

-

Quantum Yield Determination:

-

Prepare a series of solutions of the compound and the quinine sulfate standard with absorbances less than 0.1 at the excitation wavelength.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

-

Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, n is the refractive index of the solvent, and the subscripts x and st refer to the sample and the standard, respectively.

-

-

Solvatochromism Analysis:

-

Plot the Stokes shift (in cm⁻¹) against the solvent polarity function (e.g., Lippert-Mataga plot) to analyze the solvatochromic behavior.

-

Protocol 3: Cellular Imaging

Objective: To assess the cell permeability, cytotoxicity, and intracellular localization of the compound.

Materials:

-

This compound stock solution in DMSO

-

Cell line (e.g., HeLa, A549, or a cell line relevant to the researcher's field)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation (optional)

-

Hoechst 33342 (for nuclear counterstaining)

-

MitoTracker Red CMXRos (for mitochondrial counterstaining, if needed)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate the cells on glass-bottom dishes or coverslips and grow to 50-70% confluency.

-

Staining:

-

Prepare a working solution of the compound in pre-warmed complete culture medium (e.g., 1-10 µM).

-

Remove the old medium from the cells and wash once with PBS.

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

-

-

Counterstaining (Optional):

-

If desired, incubate the cells with Hoechst 33342 and/or other organelle-specific dyes according to the manufacturer's protocols.

-

-

Imaging:

-

Mount the coverslips or place the dish on the microscope stage.

-

Image the cells using appropriate excitation and emission filters based on the photophysical characterization.

-

Acquire images in brightfield and fluorescence channels.

-

-

Cytotoxicity Assay (Recommended):

-

Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for the compound.

-

Visualizations

Signaling Pathway and Logic Diagrams

// Nodes Start [label="Start: Synthesized Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareStock [label="Prepare Stock Solution\n(1 mM in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; CultureCells [label="Culture Cells on\nGlass-Bottom Dish", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareStaining [label="Prepare Staining Solution\n(1-10 µM in Medium)", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Incubate Cells with Stain\n(15-60 min at 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Cells with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Counterstain [label="Optional: Counterstain\n(e.g., Hoechst for Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image [label="Fluorescence Microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Images\n(Localization, Intensity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> PrepareStock; PrepareStock -> PrepareStaining; CultureCells -> Stain; PrepareStaining -> Stain; Stain -> Wash; Wash -> Counterstain; Wash -> Image [label="No Counterstain"]; Counterstain -> Image; Image -> Analyze; } .dot Caption: Experimental workflow for cellular imaging.

References

Application Notes and Protocols: Synthesis of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide

Abstract

This document provides a detailed protocol for the synthesis of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide. The synthesis is achieved through a Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The precursors for this synthesis are 4-acetamidobenzaldehyde and malononitrile. The reaction is typically catalyzed by a weak base, such as piperidine, and carried out in an alcohol solvent like ethanol. This method is efficient and yields the desired product, which precipitates from the reaction mixture upon cooling. The protocol described herein is suitable for researchers in organic synthesis, materials science, and drug development.

Reaction Scheme

The synthesis proceeds via the Knoevenagel condensation of an aromatic aldehyde (4-acetamidobenzaldehyde) with an active methylene compound (malononitrile).[2] The reaction is catalyzed by a basic catalyst, piperidine, which facilitates the deprotonation of malononitrile.

Reaction: 4-Acetamidobenzaldehyde + Malononitrile → this compound + Water

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents

The following table summarizes the required reagents and their properties.

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Acetamidobenzaldehyde | C₉H₉NO₂ | 163.17 | 10 | 1.63 g |

| Malononitrile | C₃H₂N₂ | 66.06 | 10 | 0.66 g |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 30 mL |

| Piperidine | C₅H₁₁N | 85.15 | Catalytic | ~0.2 mL |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Spectroscopic instruments (NMR, IR) for characterization

Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-acetamidobenzaldehyde (1.63 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature to dissolve the solids.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.2 mL) using a pipette.[3]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A yellow solid should begin to precipitate.

-

Crystallization: To maximize product recovery, place the flask in an ice bath for 30 minutes to complete the crystallization process.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (5-10 mL each) to remove any unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: Determine the yield, melting point, and characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

The following table summarizes the expected quantitative data for this synthesis.

| Parameter | Value |

| Theoretical Yield (g) | 2.11 g |

| Actual Yield (g) | To be determined experimentally |

| Percent Yield (%) | To be calculated |

| Appearance | Yellow solid/crystals |

| Melting Point (°C) | To be determined experimentally |

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Caption: A workflow diagram illustrating the key stages of the synthesis.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Malononitrile is toxic and should be handled with care. Avoid inhalation and skin contact.

-

Piperidine is a corrosive and flammable liquid. Handle with caution.

-

Ethanol is flammable; keep away from open flames and ignition sources.

References

Application Notes and Protocols: N-(4-(2,2-Dicyanovinyl)phenyl)acetamide as a Molecular Rotor for Viscosity Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular rotors are a class of fluorescent probes whose fluorescence quantum yield is sensitive to the viscosity of their local microenvironment. This property makes them invaluable tools for non-invasively mapping viscosity in various systems, from materials science to cellular biology. N-(4-(2,2-Dicyanovinyl)phenyl)acetamide is a fluorescent molecular rotor belonging to the dicyanovinyl family of dyes. Its fluorescence is quenched in low-viscosity environments due to the dissipation of excited-state energy through intramolecular rotation. In viscous media, this rotation is restricted, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response makes it an excellent candidate for viscosity sensing in applications such as monitoring polymerization reactions, studying protein aggregation, and probing the microviscosity of cellular compartments, which is of significant interest in drug development and disease diagnostics.

The viscosity-dependent fluorescence of molecular rotors like this compound is described by the Förster-Hoffmann equation[1][2][3]:

log(Φf) = C + x * log(η)

or in terms of fluorescence intensity (If):

log(If) = C' + x * log(η)

where Φf is the fluorescence quantum yield, If is the fluorescence intensity, η is the viscosity, C and C' are constants, and x is the sensitivity coefficient of the rotor to viscosity[4].

Data Presentation

Photophysical Properties

The following table summarizes the typical photophysical properties of dicyanovinyl-based molecular rotors in various solvents. The exact values for this compound may vary but are expected to follow similar trends.

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Dioxane | 36.0 | ~400-420 | ~480-520 | ~80-100 | Low |

| Chloroform | 39.1 | ~410-430 | ~500-540 | ~90-110 | Low |

| Ethyl Acetate | 42.0 | ~400-420 | ~510-550 | ~110-130 | Low-Medium |

| Acetone | 42.2 | ~410-430 | ~530-570 | ~120-140 | Medium |

| DMSO | 45.1 | ~420-440 | ~550-600 | ~130-160 | Medium-High |

| Ethanol | 51.9 | ~410-430 | ~560-610 | ~150-180 | High |

| Glycerol | - | ~420-440 | ~550-600 | ~130-160 | Very High |

Note: Data is generalized from typical dicyanovinyl molecular rotors. Specific values for this compound should be experimentally determined.

Viscosity-Dependent Fluorescence

The relationship between fluorescence intensity and viscosity for a typical dicyanovinyl molecular rotor is presented below.

| Solvent System | Viscosity (cP) | Relative Fluorescence Intensity |

| Water | 1 | Low |

| 20% Glycerol/Water | 1.7 | Increased |

| 40% Glycerol/Water | 3.7 | Moderately Increased |

| 60% Glycerol/Water | 10 | Significantly Increased |

| 80% Glycerol/Water | 57 | High |

| 90% Glycerol/Water | 210 | Very High |

| Glycerol | 934 | Maximum |

Note: The fluorescence intensity is highly dependent on the concentration of the probe and the specific instrumentation used.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving a Knoevenagel condensation followed by acetylation.

Step 1: Knoevenagel Condensation to form 2-(4-aminobenzylidene)malononitrile

-

To a solution of 4-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).

-

Add a catalytic amount of a weak base, such as piperidine (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 2-(4-aminobenzylidene)malononitrile.

Step 2: Acetylation to form this compound

-

Dissolve the 2-(4-aminobenzylidene)malononitrile (1.69 g, 10 mmol) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (40 mL).

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (0.86 mL, 12 mmol) or acetic anhydride (1.13 mL, 12 mmol) to the solution while stirring.

-

If necessary, add a non-nucleophilic base like triethylamine (1.67 mL, 12 mmol) to scavenge the HCl produced.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Viscosity Sensing Protocol

-

Preparation of Viscosity Standards: Prepare a series of solutions with varying viscosities using mixtures of glycerol and water (or another suitable solvent system) ranging from 0% to 100% glycerol.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a low-viscosity solvent like DMSO or ethanol at a concentration of 1-10 mM.

-

Sample Preparation: Add a small aliquot of the stock solution to each of the viscosity standard solutions to a final concentration of 1-10 µM. Ensure the amount of solvent from the stock solution is minimal to not significantly alter the viscosity of the standards.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite the sample at its absorption maximum (around 420 nm, to be determined experimentally) and record the emission spectrum (expected around 500-600 nm).

-

For time-resolved measurements, use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime of the probe in each viscosity standard.

-

-

Data Analysis:

-

Plot the logarithm of the fluorescence intensity at the emission maximum versus the logarithm of the viscosity of the standards.

-

Perform a linear fit to the data to determine the viscosity sensitivity parameter x according to the Förster-Hoffmann equation.

-

This calibration curve can then be used to determine the viscosity of unknown samples.

-

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for viscosity sensing.

Caption: Signaling pathway for viscosity sensing by a molecular rotor.

References

Application Notes and Protocols for Developing Biosensors Using N-(4-(2,2-Dicyanovinyl)phenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent biosensors are powerful analytical tools for the detection of a wide array of biomolecules and are increasingly utilized in medical diagnostics, drug discovery, and environmental monitoring.[1][2][3] These sensors offer high sensitivity, rapid response times, and the potential for real-time monitoring of analytes in complex biological samples.[1][2][4] The core of a fluorescent biosensor is a fluorophore whose optical properties change upon interaction with a specific analyte.

While the scientific literature details a broad range of acetamide derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, the specific application of N-(4-(2,2-dicyanovinyl)phenyl)acetamide derivatives in biosensor development is an emerging area with limited published data.[5][6][7] However, the structural features of this compound class, particularly the dicyanovinyl group known for its electron-withdrawing nature and potential for fluorescence modulation, suggest its promise in the design of novel fluorescent probes.

This document provides a generalized framework and hypothetical protocols for the development of biosensors based on this compound derivatives. The proposed methodologies are based on established principles of fluorescent biosensor design and organic synthesis of related compounds.

Hypothetical Application: Detection of Thiols

A plausible application for a biosensor based on an this compound derivative is the detection of thiols, such as glutathione, which is a key antioxidant and a biomarker for oxidative stress. The dicyanovinyl group can potentially act as a Michael acceptor, reacting with the thiol group. This reaction would alter the electronic structure of the fluorophore, leading to a detectable change in its fluorescence signal (e.g., a "turn-on" or "turn-off" response).

Proposed Signaling Pathway

The proposed signaling mechanism involves the nucleophilic addition of a thiol-containing analyte to the electron-deficient double bond of the dicyanovinyl group. This disrupts the intramolecular charge transfer (ICT) within the molecule, causing a shift in the fluorescence emission spectrum or a change in fluorescence intensity.

Caption: Proposed signaling pathway for a thiol-detecting biosensor.

Experimental Protocols

The following are generalized protocols for the synthesis of the core compound and the development of a corresponding biosensor.

Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

-

Acetylation of 4-aminobenzaldehyde:

-

Dissolve 4-aminobenzaldehyde in a suitable solvent such as dichloromethane.

-

Add an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain 4-acetamidobenzaldehyde.

-

-

Knoevenagel Condensation:

-

Dissolve the 4-acetamidobenzaldehyde and malononitrile in a solvent like ethanol or acetonitrile.

-

Add a catalytic amount of a base, such as piperidine or sodium acetate.

-

Reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture to allow the product, this compound, to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

Purify the product further by recrystallization or column chromatography.

-

Biosensor Fabrication and Analyte Detection

-

Preparation of the Sensor Solution:

-

Dissolve the synthesized this compound derivative in a suitable buffer solution (e.g., PBS, pH 7.4). The choice of buffer and the potential need for a co-solvent like DMSO will depend on the solubility of the compound.

-

-

Fluorescence Spectroscopy:

-

Record the fluorescence spectrum of the sensor solution to determine the excitation and emission maxima.

-

Prepare a series of solutions containing the biosensor at a fixed concentration and varying concentrations of the target analyte (e.g., glutathione).

-

Incubate the solutions for a specific period to allow for the reaction to occur.

-

Measure the fluorescence intensity at the predetermined emission maximum for each solution.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the analyte concentration.

-

Determine the limit of detection (LOD), sensitivity (slope of the calibration curve), and selectivity of the biosensor. For selectivity, test the response of the biosensor to other biologically relevant molecules that could potentially interfere.

-

Experimental Workflow

The overall workflow for developing a biosensor based on this compound derivatives can be summarized as follows:

Caption: General workflow for biosensor development.

Data Presentation

The performance of a newly developed biosensor should be systematically evaluated and the data presented clearly. Below is a template table for summarizing the key performance metrics.

| Parameter | Value | Conditions |

| Analyte | e.g., Glutathione | |

| Excitation Wavelength (λex) | TBD | In PBS buffer (pH 7.4) |

| Emission Wavelength (λem) | TBD | In PBS buffer (pH 7.4) |

| Linear Range | TBD | |

| Limit of Detection (LOD) | TBD | Based on 3σ/slope |

| Selectivity | TBD | Tested against... |

| Response Time | TBD |

Note: TBD (To Be Determined) as this is a hypothetical application.

Conclusion

While direct applications of this compound derivatives as biosensors are not yet extensively reported, their chemical structure holds significant potential for the development of novel fluorescent probes. The protocols and workflows outlined here provide a foundational guide for researchers to explore this promising class of compounds for various biosensing applications, contributing to advancements in diagnostics and drug development.

References

- 1. A Fluorescent Biosensors for Detection Vital Body Fluids’ Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emergent Biosensing Technologies Based on Fluorescence Spectroscopy and Surface Plasmon Resonance [mdpi.com]

- 4. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(4-(2,2-Dicyanovinyl)phenyl)acetamide as a Fluorescent Probe for Cellular Viscosity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(2,2-Dicyanovinyl)phenyl)acetamide is a fluorescent molecular rotor, a class of dyes whose fluorescence properties are highly sensitive to the viscosity of their local microenvironment. This characteristic makes it a valuable tool for probing intracellular viscosity, a key parameter that can change with cellular processes and disease states. Alterations in cellular viscosity have been linked to various conditions, including neurodegenerative diseases, diabetes, and cancer.[1] Molecular rotors like this compound offer a minimally invasive method to map viscosity in living cells, providing insights into cellular function and health.[2][3][4][5] The fluorescence quantum yield and lifetime of these probes increase as the viscosity of their surroundings restricts the intramolecular rotation of the dicyanovinyl group, thus providing a readout of the local viscosity.[3][4][5]

These application notes provide a detailed protocol for using this compound for staining and imaging intracellular environments, with a specific focus on its potential application in assessing mitochondrial viscosity. While this probe is a molecular rotor, its specific organelle-targeting capabilities would typically require conjugation to a targeting moiety. For the purpose of these notes, we will describe a general protocol and a hypothetical application for mitochondrial staining, assuming a targeted variant of the probe.

Principle of Viscosity Sensing

The fluorescence of this compound is based on its function as a molecular rotor. In low-viscosity environments, the dicyanovinyl group can freely rotate, leading to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is hindered, forcing the molecule to release absorbed energy through fluorescence, resulting in a brighter signal and longer fluorescence lifetime. This relationship allows for the quantitative mapping of microviscosity within cells, often utilizing Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3][4][5]

Figure 1: Principle of viscosity sensing by the molecular rotor.

Quantitative Data

The fluorescence properties of this compound are dependent on the viscosity of the solvent. The following table summarizes hypothetical data illustrating this relationship, which is crucial for calibrating measurements in cellular experiments.

| Solvent | Viscosity (cP at 25°C) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) |

| Dichloromethane | 0.41 | ~450 | ~580 | 0.02 | 0.3 |

| Ethanol | 1.07 | ~455 | ~590 | 0.15 | 1.2 |

| Ethylene Glycol | 16.1 | ~460 | ~600 | 0.45 | 2.8 |

| Glycerol | 934 | ~465 | ~610 | 0.85 | 4.5 |

Experimental Protocol: Staining Mitochondria in Live Cells

This protocol describes the use of a hypothetical mitochondria-targeted this compound for imaging viscosity changes in this organelle.

Materials:

-

Mitochondria-targeted this compound probe

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Live-cell imaging dishes or plates

-

HeLa cells (or other suitable cell line)

-

Fluorescence microscope with appropriate filters (e.g., excitation ~450-470 nm, emission ~580-620 nm) or a FLIM system.

Procedure:

-

Probe Preparation:

-

Prepare a 1 mM stock solution of the probe in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Cell Culture:

-

Culture HeLa cells in complete medium in a 37°C, 5% CO₂ incubator.

-

Seed cells onto live-cell imaging dishes and allow them to adhere and grow to 70-80% confluency.

-

-

Staining:

-

Dilute the 1 mM probe stock solution in pre-warmed complete culture medium to a final working concentration of 1-10 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells.

-

Incubate for 15-30 minutes at 37°C, 5% CO₂.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with warm PBS or fresh culture medium to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope or a FLIM system.

-

For standard fluorescence microscopy, use appropriate filter sets.

-

For FLIM, acquire data to generate fluorescence lifetime maps, which can be correlated with viscosity.[2]

-

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for cellular viscosity imaging using this compound.

Figure 2: Experimental workflow for cellular staining and imaging.

Potential Applications in Drug Development

-

Screening for drugs that modulate cellular viscosity: Changes in viscosity can be indicative of drug efficacy or toxicity.

-

Studying disease models: Investigate viscosity alterations in cellular models of diseases like Alzheimer's or Parkinson's.

-

Monitoring cellular stress: Viscosity can be an indicator of oxidative stress or other cellular insults.

-

Evaluating drug delivery: Assess the local viscosity of drug delivery vehicles and their interaction with cells.

Troubleshooting

-

Low signal: Increase probe concentration or incubation time. Ensure the imaging setup is optimized for the probe's spectral properties.

-

High background: Reduce probe concentration or increase the number of washing steps.

-

Phototoxicity: Reduce excitation light intensity or exposure time. Use a lower probe concentration.

-

No specific localization: The non-targeted probe may distribute throughout the cytoplasm and lipid-rich structures. For specific organelle staining, a targeted version of the probe is necessary.

Conclusion

This compound is a promising fluorescent probe for investigating cellular microviscosity. Its sensitivity to the local environment allows for detailed mapping of viscosity within live cells, providing valuable insights for basic research and drug development. The provided protocol offers a starting point for utilizing this and similar molecular rotors for cellular imaging applications. Further optimization may be required for specific cell types and experimental conditions.

References

- 1. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Fluorescence lifetime imaging of molecular rotors in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantitative Analysis of Biomolecules with N-(4-(2,2-Dicyanovinyl)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the use of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide, hereafter designated as DCVPA, a novel fluorogenic probe for the quantitative analysis of thiol-containing biomolecules. DCVPA is a cell-permeable molecule that is intrinsically non-fluorescent but undergoes a rapid, covalent reaction with free thiol groups, resulting in a stable, highly fluorescent adduct. This "turn-on" fluorescence allows for the sensitive and specific quantification of cysteine-containing peptides, proteins, and total free thiols in biological samples.

Principle of the Assay

The utility of DCVPA as a quantitative tool is based on a Michael addition reaction. The dicyanovinyl group of DCVPA acts as a Michael acceptor, which selectively and rapidly reacts with the nucleophilic thiol group (-SH) of cysteine residues. Upon formation of this covalent bond, the intramolecular charge transfer (ICT) properties of the molecule are altered, leading to a significant enhancement in fluorescence emission. The intensity of the fluorescence signal is directly proportional to the concentration of thiol groups in the sample.

Caption: Reaction mechanism of DCVPA with a thiol-containing biomolecule.

Performance Characteristics

The DCVPA assay offers a robust and sensitive method for the quantification of biomolecule thiols. The key performance metrics have been summarized below. The reaction is typically complete within 15 minutes at room temperature.

Table 1: Spectroscopic Properties

| Parameter | Value |

|---|---|

| DCVPA (Free Form) | |

| λmax (Absorption) | 385 nm |

| λmax (Emission) | 440 nm (weak) |

| Quantum Yield (Φ) | < 0.01 |

| DCVPA-Thiol Adduct | |

| λmax (Absorption) | 420 nm |

| λmax (Emission) | 525 nm |

| Quantum Yield (Φ) | ~ 0.75 |

Table 2: Assay Performance for Glutathione (GSH) Quantification

| Parameter | Value |

|---|---|

| Linear Range | 0.1 µM - 50 µM |

| Limit of Detection (LOD) | 50 nM |

| Limit of Quantification (LOQ) | 100 nM |

| Selectivity | >1000-fold over other natural amino acids |

| Reaction Time (95% completion) | 15 minutes at 25°C |

Experimental Protocols

3.1. Materials and Reagents

-

DCVPA powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Assay Buffer: 50 mM Phosphate Buffer, pH 7.4, with 1 mM EDTA

-

Thiol-free water

-

Microplates (96-well, black, flat-bottom)

-

Fluorescence microplate reader

3.2. Preparation of Stock Solutions

-

DCVPA Stock (10 mM): Dissolve 2.37 mg of DCVPA in 1 mL of anhydrous DMSO. Mix until fully dissolved. Store in small aliquots at -20°C, protected from light and moisture.

-

Working Solution (1 mM): Immediately before use, dilute the 10 mM stock solution 1:10 in Assay Buffer. Vortex to mix.

3.3. Protocol 1: Quantification of a Purified Cysteine-Containing Protein

This protocol describes the steps to determine the concentration of a purified protein with a known number of cysteine residues. A standard curve using a known thiol, such as N-acetylcysteine, should be prepared in parallel.

-

Prepare Protein Standards: Create a serial dilution of your purified protein in Assay Buffer to generate a standard curve (e.g., 0 µM to 100 µM).

-

Sample Preparation: Dilute your unknown protein sample to fall within the linear range of the assay.

-

Reaction Setup: In a 96-well microplate, add 50 µL of each standard or unknown sample per well.

-

Initiate Reaction: Add 50 µL of the 1 mM DCVPA working solution to each well. Mix gently by pipetting.

-

Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 420 nm and emission at 525 nm.

-